molecular formula C20H23NO4 B12083556 (2S)-2-acetamido-3-(2,6-dimethyl-4-phenylmethoxyphenyl)propanoic acid

(2S)-2-acetamido-3-(2,6-dimethyl-4-phenylmethoxyphenyl)propanoic acid

Cat. No.: B12083556
M. Wt: 341.4 g/mol
InChI Key: TXJBSJQFIDGTKK-IBGZPJMESA-N
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Description

(2S)-2-acetamido-3-(2,6-dimethyl-4-phenylmethoxyphenyl)propanoic acid is a complex organic compound with significant potential in various scientific fields. This compound features an acetamido group, a phenylmethoxy group, and a propanoic acid backbone, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-acetamido-3-(2,6-dimethyl-4-phenylmethoxyphenyl)propanoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 2,6-dimethyl-4-phenylmethoxybenzaldehyde, which is then subjected to a series of reactions including amination, acylation, and esterification. The final step involves the hydrolysis of the ester to yield the desired propanoic acid derivative.

Industrial Production Methods

Industrial production of this compound often employs optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-acetamido-3-(2,6-dimethyl-4-phenylmethoxyphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the conversion of the phenylmethoxy group to a corresponding carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: 2-acetamido-3-(2,6-dimethyl-4-carboxyphenyl)propanoic acid.

    Reduction: 2-acetamido-3-(2,6-dimethyl-4-phenylmethanol)propanoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2S)-2-acetamido-3-(2,6-dimethyl-4-phenylmethoxyphenyl)propanoic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism by which (2S)-2-acetamido-3-(2,6-dimethyl-4-phenylmethoxyphenyl)propanoic acid exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

    2,6-dimethyl-4-phenylmethoxybenzoic acid: Shares a similar phenylmethoxy group but lacks the acetamido and propanoic acid functionalities.

    2-acetamido-3-(2,6-dimethylphenyl)propanoic acid: Similar structure but without the phenylmethoxy group.

Uniqueness

(2S)-2-acetamido-3-(2,6-dimethyl-4-phenylmethoxyphenyl)propanoic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications.

Properties

Molecular Formula

C20H23NO4

Molecular Weight

341.4 g/mol

IUPAC Name

(2S)-2-acetamido-3-(2,6-dimethyl-4-phenylmethoxyphenyl)propanoic acid

InChI

InChI=1S/C20H23NO4/c1-13-9-17(25-12-16-7-5-4-6-8-16)10-14(2)18(13)11-19(20(23)24)21-15(3)22/h4-10,19H,11-12H2,1-3H3,(H,21,22)(H,23,24)/t19-/m0/s1

InChI Key

TXJBSJQFIDGTKK-IBGZPJMESA-N

Isomeric SMILES

CC1=CC(=CC(=C1C[C@@H](C(=O)O)NC(=O)C)C)OCC2=CC=CC=C2

Canonical SMILES

CC1=CC(=CC(=C1CC(C(=O)O)NC(=O)C)C)OCC2=CC=CC=C2

Origin of Product

United States

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